N-Benzyl-Boc-DL-alanine

Beschreibung

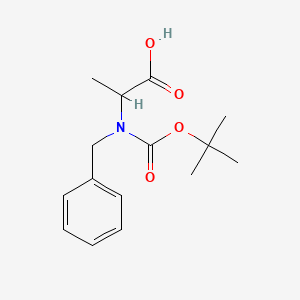

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGPVQDUOSMACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Applications of N Benzyl Boc Dl Alanine and Its Chiral Counterparts in Complex Molecule Synthesis

Utilization in Peptide and Peptidomimetic Synthesis

The dual protection offered by the tert-butoxycarbonyl (Boc) group on the nitrogen and the inherent N-benzyl modification makes N-Benzyl-Boc-DL-alanine a unique tool in the construction of peptide chains. This strategic protection allows for its integration into both solid-phase and solution-phase synthesis methodologies, enabling the creation of peptides with tailored properties.

Role as an Intermediate in Peptide and Protein Synthesis

This compound and its chiral counterparts are valuable intermediates in peptide synthesis, primarily within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. In this approach, the Boc group serves as a temporary protecting group for the α-amino function, which can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). The benzyl (B1604629) group, in this context an N-alkyl substituent, remains stable under these conditions and becomes a permanent feature of the peptide backbone.

The function of these protecting groups is crucial for the stepwise and controlled assembly of peptide chains. The Boc group prevents unwanted side reactions at the N-terminus during the coupling of the subsequent amino acid. Similarly, side-chain functionalities of other amino acids in the sequence are often protected with benzyl-based groups, which are generally removed at the final stage of synthesis using strong acids like hydrogen fluoride (B91410) (HF). This quasi-orthogonal system, where different acid strengths are used for deprotection, allows for a systematic elongation of the peptide.

The incorporation of an N-benzyl group at a specific alanine (B10760859) residue within a peptide sequence can be a strategic decision to introduce a defined structural or functional modification. This modification can influence the resulting peptide's biological activity, stability, and conformational preferences.

Backbone Modifications and Conformation Control in Peptides

The introduction of an N-benzyl group on the alanine backbone is a significant modification that directly impacts the conformational freedom of the peptide chain. N-alkylation, including N-benzylation, restricts the rotation around the Cα-N bond, which in turn influences the accessible dihedral angles (φ and ψ) of the peptide backbone. This steric hindrance generally disfavors the formation of standard secondary structures like α-helices and β-sheets and can induce turns or other specific local conformations.

Table 1: Influence of N-Alkylation on Peptide Backbone Conformation

| Modification | Effect on Backbone | Common Resulting Conformations |

| N-Methylation | Increased population of cis-amide bonds | Can induce β-turns, disrupts α-helices and β-sheets |

| N-Benzylation | Significant steric hindrance, restricted Cα-N bond rotation | Promotes turn-like structures, pronounced disruption of regular secondary structures |

Solid-Phase and Solution-Phase Coupling Strategies

The incorporation of this compound into a growing peptide chain presents challenges due to the steric hindrance of the N-benzyl group. This steric bulk can significantly slow down the coupling reaction, whether in solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

In Solid-Phase Peptide Synthesis (SPPS) , the peptide is assembled on a resin support. The coupling of a sterically hindered amino acid like this compound often requires more potent coupling reagents and longer reaction times to achieve high efficiency. Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) may prove insufficient. More powerful activating agents are often employed to overcome the reduced nucleophilicity of the secondary amine of the preceding residue and the steric hindrance of the incoming N-benzylated amino acid.

Table 2: Common Coupling Reagents for Hindered Amino Acids in SPPS

| Reagent | Description |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - A highly effective aminium-based coupling reagent. |

| HBTU | (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) - Another widely used and efficient uronium-based coupling reagent. |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) - A phosphonium-based reagent known for its high reactivity. |

In Solution-Phase Peptide Synthesis , while methodologically more classical, similar challenges with coupling efficiency exist. The advantage of solution-phase synthesis is that purification of intermediates is possible after each step, which can help to ensure the purity of the final product. The choice of coupling reagent and reaction conditions must be carefully optimized to maximize yield and minimize side reactions, such as racemization, particularly when dealing with the DL-racemic mixture of N-Benzyl-Boc-alanine. Common strategies involve the use of carbodiimides like DCC or N,N'-diisopropylcarbodiimide (DIC) in conjunction with additives that can suppress racemization. libretexts.orgspringernature.com

Precursors for Non-Proteinogenic α-Amino Acids

This compound and its chiral analogs are valuable precursors for the synthesis of a variety of non-proteinogenic α-amino acids. These unnatural amino acids are of great interest in drug discovery and materials science due to their unique structural and functional properties. The Boc and benzyl groups can be manipulated or removed under different conditions, and the alanine scaffold can be further functionalized.

One common strategy involves the derivatization of the methyl side chain of alanine. For instance, N-Boc-L-alanine benzyl ester can be halogenated at the β-position to create intermediates like N-Boc-3-iodo-L-alanine benzyl ester. This iodo-derivative is a versatile building block for introducing a wide range of substituents at the β-position through palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings. This allows for the creation of a diverse library of β-substituted alanines, which are a class of non-proteinogenic amino acids. The N-benzyl group in this compound can offer alternative synthetic routes or be retained in the final product to confer specific properties.

Furthermore, the chiral versions of N-Benzyl-Boc-alanine can be used in diastereoselective synthesis methodologies. By employing a chiral auxiliary or a chiral catalyst, it is possible to achieve stereocontrol in the synthesis of more complex non-proteinogenic amino acids. The N-benzyl group itself can influence the stereochemical outcome of reactions at the α- or β-carbon.

Building Blocks for N-Heterocyclic Scaffolds

The structural features of this compound make it a potential starting material for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals.

Synthesis of N-Benzylic Pyrrolidines

While direct cyclization of this compound to form a pyrrolidine (B122466) ring is not a straightforward transformation, derivatives of this compound can be utilized in the synthesis of N-benzylic pyrrolidines. One conceptual approach involves the functionalization of the alanine side chain to introduce a reactive group that can undergo an intramolecular cyclization.

For example, if the methyl group of the alanine could be elongated to a four-carbon chain with a suitable leaving group at the terminus, an intramolecular nucleophilic substitution by the nitrogen atom could form the pyrrolidine ring. The N-benzyl group would be retained in the final product.

Alternatively, related strategies have been developed for the synthesis of N-benzylic pyrrolidines starting from proline, which already contains the pyrrolidine ring. In these syntheses, the nitrogen of proline is benzylated. While not a direct application of this compound, these methods highlight the importance of the N-benzyl pyrrolidine motif in medicinal chemistry. The development of novel synthetic routes to such scaffolds from acyclic precursors like N-benzyl-alanine derivatives remains an area of interest in organic synthesis.

Derivatization to Pyrazolo[1,5-a]pyrimidine (B1248293) Systems

The versatile scaffold of N-Benzyl-Boc-protected amino acids serves as a valuable precursor for the synthesis of complex heterocyclic systems, including the medicinally significant pyrazolo[1,5-a]pyrimidines. Research has demonstrated a synthetic route to novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides. researchgate.net This multi-step synthesis highlights the utility of N-benzyl-Boc protected amino acid derivatives in constructing elaborate heterocyclic frameworks.

The synthesis commences with the cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate. researchgate.net This key step is followed by the hydrolysis of the resulting ester and subsequent amidation mediated by bis(pentafluorophenyl) carbonate (BPC). researchgate.net This sequence allows for the introduction of various amine functionalities at the carboxamide position, leading to a library of novel pyrazolo[1,5-a]pyrimidine derivatives.

The resulting compounds have been evaluated for their potential as inhibitors of cathepsins K and B, demonstrating the therapeutic relevance of this synthetic strategy. researchgate.net The N-(2-picolyl)carboxamide derivative, for instance, exhibited the most potent inhibition of cathepsin B in the series. researchgate.net This work underscores the importance of N-Benzyl-Boc-amino acid derivatives as building blocks for accessing complex and biologically active heterocyclic systems.

Construction of Other Chiral N-Benzylic Heterocycles

The N-benzyl group, in conjunction with the Boc protecting group on alanine and its chiral counterparts, provides a valuable starting point for the synthesis of various chiral N-benzylic heterocycles. These structural motifs are prevalent in a wide range of pharmaceuticals. A notable method for the construction of such heterocycles is the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, a reaction facilitated by Ni/photoredox dual catalysis. nih.gov

While the direct use of this compound in this specific catalytic system is not extensively detailed, the methodology has been successfully applied to other N-Boc-protected amino acids, indicating its potential applicability. nih.gov This C(sp²)-C(sp³) cross-coupling reaction offers a powerful tool for creating chiral N-benzylic heterocycles with good to excellent enantioselectivity, particularly when employing bi-oxazolines (BiOX) as chiral ligands. nih.gov

The versatility of this approach allows for the systematic variation of the aryl halide coupling partners, which is highly beneficial in drug discovery for structure-activity relationship (SAR) studies. nih.gov The development of such cross-coupling methodologies provides a modern alternative to traditional SN2-type displacements for the formation of the C-N bond, which often require the synthesis of enantioenriched electrophiles and can be sensitive to the nucleophilicity of the heterocyclic partner. nih.gov

Development of Chiral Catalysts and Auxiliaries

This compound and its enantiopure forms hold potential as precursors for the development of chiral catalysts and auxiliaries, which are instrumental in asymmetric synthesis. nih.gov Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed and ideally recycled. nih.gov Amino acids and their derivatives are a common source for the synthesis of these crucial molecules due to their inherent chirality and ready availability.

One prominent application of related N-benzyl amino acid derivatives is in the formation of chiral ligands for transition metal catalysis. For instance, (S)-N-benzylproline has been utilized to create oxidatively stable ligands for Ni(II)-Schiff base complexes. beilstein-journals.org These complexes are effective in the asymmetric synthesis of other amino acids, demonstrating high levels of thermodynamically controlled stereoselectivity. beilstein-journals.org The N-benzyl group plays a crucial role in the stereochemical control of these reactions.

While the direct application of this compound as a chiral auxiliary in this specific context is not as widely documented, the principles underlying the use of N-benzylproline derivatives suggest a similar potential. The combination of the stereocenter from the alanine backbone and the conformational influence of the N-benzyl and Boc groups could be harnessed to create novel chiral environments for asymmetric transformations.

Stereoselective Synthesis of α-Amino Ketones and Amino Alcohols

This compound and its chiral counterparts serve as valuable starting materials for the stereoselective synthesis of α-amino ketones and their corresponding reduction products, α-amino alcohols. These synthons are critical building blocks in medicinal chemistry and natural product synthesis.

A straightforward method for the preparation of N-protected α-amino ketones from N-Boc protected α-amino acids involves the use of Grignard reagents in the presence of a copper(I) catalyst. organic-chemistry.org This procedure is noted for maintaining the chiral integrity of the starting α-amino acid and is applicable to both N-Boc and N-Cbz protected substrates. organic-chemistry.org The process involves the in situ generation of an activated ester from the amino acid, which then reacts with the organometallic reagent to yield the corresponding ketone. organic-chemistry.org This method is cost-effective and suitable for large-scale synthesis. organic-chemistry.org

The resulting chiral α-amino ketones can be further reduced to afford chiral amino alcohols. The stereoselective reduction of the ketone functionality is a well-established transformation in organic synthesis. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, providing access to different stereoisomers of the amino alcohol product. The synthesis of chiral amino alcohols from amino acid precursors is a common strategy, often leveraging the inherent chirality of the starting material to control the stereochemistry of the final product.

Mechanistic Investigations and Reaction Dynamics

Stereochemical Integrity and Racemization Studies During Derivatization

The preservation of stereochemical integrity at the α-carbon is a critical aspect of amino acid chemistry, particularly during peptide synthesis and other derivatization processes. For N-protected amino acids, the nature of the N-protecting group plays a significant role in mitigating racemization. Urethane-based protecting groups, such as the tert-butyloxycarbonyl (Boc) group in N-Benzyl-Boc-DL-alanine, are known to reduce the potential for racemization. researchgate.net This protective effect arises because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the Boc group, making the α-proton less acidic and therefore less susceptible to abstraction by base, which is the initiating step for racemization.

However, the risk of racemization is not entirely eliminated and is highly dependent on the reaction conditions. Prolonged exposure to strong bases or elevated temperatures during derivatization, such as esterification, can increase the likelihood of epimerization. researchgate.net Studies on the synthesis of amino acid benzyl (B1604629) esters have shown that the choice of solvent is crucial for maintaining enantiopurity. For instance, the use of refluxing toluene (B28343) for esterification can lead to partially or totally racemized products, whereas employing cyclohexane (B81311) as a water-azeotroping solvent can yield enantiomerically pure amino acid benzyl esters. unimi.it

While direct racemization studies on this compound are not extensively detailed in the provided literature, the principles governing similar N-protected systems are applicable. The combined steric bulk of the benzyl and Boc groups may further influence the rate of racemization by sterically hindering the approach of a base to the α-proton. The final enantiomeric purity of a derivatized product is often enhanced by purification steps, such as crystallization, which can selectively remove any minor enantiomeric impurity that may have formed. researchgate.net

Intramolecular Rearrangements and Cyclization Mechanisms

N-protected amino acids can undergo various intramolecular reactions, including rearrangements and cyclizations, depending on the specific protecting groups and reaction conditions. A common cyclization pathway for dipeptides is the temperature-induced head-to-tail condensation to form stable cyclic structures known as diketopiperazines. acs.org While this compound is a single amino acid derivative, the potential for intramolecular cyclization exists, for example, through activation of the carboxyl group, which could then be attacked by the protected nitrogen.

However, the use of a dual N-protection strategy with both Boc and benzyl groups is often implemented specifically to block such unwanted intramolecular reactions. nih.gov The steric hindrance and electronic properties of the N-Boc-N-benzyl group render the nitrogen atom significantly less nucleophilic, thereby preventing it from participating in cyclization reactions. This strategy is particularly useful in multi-step syntheses where other functional groups in the molecule are being manipulated. nih.gov

Despite this general stability, certain rearrangements have been observed in related systems under specific conditions. For instance, benzyl-substituted N,N-di-Boc derivatives have been shown to rearrange in the presence of a strong base to yield Boc-phenylglycine tert-butyl esters. rsc.orgresearchgate.net A novel rsc.orgresearchgate.net-sigmatropic intramolecular rearrangement has also been described for N-benzyl-O-allylhydroxylamines, demonstrating the potential for the benzyl group to participate in rearrangement pathways under suitable electronic and structural conditions. rsc.org These examples suggest that while the N-Boc-N-benzyl group confers significant stability, the possibility of rearrangement should be considered under strongly basic or thermal conditions.

Reactivity Profiles of the N-Boc-N-Benzyl Group

The N-Boc-N-benzyl moiety represents a robust dual-protection strategy for the amino group, combining the distinct properties of both the tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups. This combination is employed to effectively block the reactivity of the nitrogen atom, for instance, to prevent unwanted intramolecular cyclization during other synthetic transformations like Mitsunobu reactions. nih.gov

The reactivity profile of this combined protecting group is dictated by the individual characteristics of its components:

Boc Group : It is exceptionally stable under basic, nucleophilic, and catalytic hydrogenation conditions. rsc.orgresearchgate.net Its primary lability is towards strong acids, which facilitate its removal via the formation of a stable tert-butyl cation. researchgate.netorganic-chemistry.org

Benzyl Group : The Bn group is characterized by its high stability towards both acidic and basic conditions. chem-station.com Deprotection is typically achieved through reductive methods, most commonly catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst). chem-station.com

The primary synthetic challenge associated with the N-Boc-N-benzyl group is its selective deprotection. While the Boc group can be removed with acid without affecting the benzyl group, the removal of the benzyl group via hydrogenolysis can be problematic and non-reproducible, especially in complex, late-stage synthetic intermediates. nih.gov Research has shown that the hydrogenolysis of the N-benzyl group in these doubly-protected systems can be sluggish, often resulting in the recovery of starting material or side reactions. nih.govresearchgate.net To overcome this, specific additives have been found to facilitate the reaction.

| Deprotection Method | Conditions | Key Finding | Reference |

|---|---|---|---|

| Standard Hydrogenolysis | 20% Pd(OH)₂/C, H₂ (1 atm), 60°C, EtOH | Yields were not reproducible; often led to recovery of starting material. | nih.gov |

| High-Pressure Hydrogenolysis | 20% Pd(OH)₂/C, H₂ (575 psi), EtOH/HCl, RT | An alternative condition, but issues with reproducibility persisted. | nih.gov |

| Acid-Facilitated Hydrogenolysis | Pd/C, H₂, with 1.5 equivalents of acetic acid | The addition of acetic acid was found to be crucial for facilitating the debenzylation, leading to improved and more reliable yields. | nih.govresearchgate.net |

The facilitation by acetic acid is attributed to the protonation of the substrate, which polarizes the C-N bond and makes it more susceptible to cleavage by hydrogenolysis. researchgate.net

Spectroscopic and Computational Characterization in Academic Research

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic level. For a modified amino acid like N-Benzyl-Boc-DL-alanine, theoretical studies are invaluable for understanding its electronic characteristics, conformational flexibility, and potential chemical transformations. These insights complement experimental data and can guide the design of new synthetic routes and applications. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the behavior of this molecule can be effectively understood by examining theoretical work on its constituent parts: N-Boc-protected amino acids, N-benzylated amines, and the alanine (B10760859) core.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to amino acids and their derivatives to calculate properties such as optimized molecular geometry, charge distribution, and frontier molecular orbital energies (HOMO and LUMO). mdpi.comresearchgate.netsciforum.net These calculations are fundamental to understanding the molecule's reactivity, stability, and spectroscopic properties.

The electronic properties of a molecule are crucial for predicting its chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A large gap suggests high stability, while a small gap indicates that the molecule is more easily polarized and reactive. In studies of various amino acids, DFT has been used to calculate these parameters, providing insights into their reactivity. mdpi.comsciforum.net For this compound, the HOMO is likely localized on the electron-rich benzyl (B1604629) and carboxylate groups, while the LUMO may be associated with the amide and carbonyl moieties.

The molecular electrostatic potential (MEP) is another property calculated via DFT that maps the charge distribution onto the molecule's surface. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the carbonyl oxygen atoms of both the Boc and carboxylic acid groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the amide proton.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Serine | B3LYP/6-31G(d,p) | -7.21 | -0.49 | 6.72 | mdpi.comsciforum.net |

| Threonine | B3LYP/6-31G(d,p) | -7.05 | -0.46 | 6.59 | mdpi.comsciforum.net |

| Asparagine | B3LYP/6-31G(d,p) | -7.32 | -0.65 | 6.67 | mdpi.comsciforum.net |

| 3-amino-4-(Boc-amino)pyridine | B3LYP/6-31+G(d,p) | -5.83 | -0.84 | 4.99 | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For flexible molecules like amino acid derivatives, MD simulations provide crucial insights into their conformational landscape, preferred shapes, and dynamic behavior in different environments (e.g., in a vacuum or in solution). tandfonline.comresearcher.life

The conformational freedom of an amino acid backbone is typically described by the torsional angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The presence of the bulky N-terminal protecting groups—the Boc group and the benzyl group—in this compound imposes significant steric constraints. These groups are expected to restrict the accessible φ and ψ angles more than in an unprotected alanine residue. MD simulations of N-acyl amino acids and alanine-containing peptides have shown that such modifications heavily influence the molecule's arrangement and interactions, such as hydrogen bonding. tandfonline.comnih.gov

In MD simulations of N-acyl amino acid surfactants, intermolecular hydrogen bonds were identified as a major factor in molecular packing. researcher.lifetandfonline.com For an isolated molecule of this compound, intramolecular hydrogen bonds could potentially form, further stabilizing certain conformations. The benzyl group, while sterically demanding, also offers conformational flexibility through rotation around the N-CH₂ bond.

The results of an MD simulation are often analyzed to generate a Ramachandran plot, which is a two-dimensional plot of the φ and ψ angles. This plot visualizes the energetically allowed and disallowed regions of the conformational space. nih.gov For this compound, the allowed regions in the Ramachandran plot would likely be smaller compared to a simple alanine dipeptide due to the steric hindrance from the N-substituents. MD-derived features, including distributions of backbone dihedral angles, are increasingly used to develop machine learning models for predicting the structural ensembles of peptides containing non-canonical amino acids. acs.org

| Conformational Region | Approximate φ Angle Range | Approximate ψ Angle Range | Common Secondary Structure |

|---|---|---|---|

| αR (Right-handed helix) | -100° to -50° | -70° to -30° | Alpha-helix |

| β (Extended) | -180° to -90° | +90° to +180° | Beta-sheet |

| αL (Left-handed helix) | +50° to +100° | +30° to +70° | Left-handed helix |

| γL (Inverse gamma-turn) | -90° to -60° | +55° to +85° | Turn |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for elucidating reaction mechanisms, allowing researchers to map the entire energy landscape of a chemical transformation from reactants to products. d-nb.info This involves locating and characterizing the energetics of intermediates and, most importantly, transition states—the high-energy structures that represent the bottleneck of a reaction. masterorganicchemistry.comwikipedia.org The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

For this compound, computational methods can predict the mechanisms of key reactions. A common transformation for such a molecule is the removal of the Boc protecting group under acidic conditions. A computational study could model the step-by-step mechanism, starting with the protonation of a carbonyl oxygen of the Boc group, followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates. DFT calculations would provide the Gibbs free energy of each intermediate and transition state along this pathway.

Similarly, reactions involving the carboxyl group, such as esterification or amide bond formation, can be modeled. Computational analysis can help explain stereoselectivity in reactions by comparing the activation energies of the transition states leading to different stereoisomers. d-nb.info For instance, in a study of hydrative amination, the difference in activation barriers (ΔΔG‡) between transition states leading to the (R) or (S) product was calculated to be 1.2 kcal/mol, explaining the observed enantioselectivity. d-nb.info

While class I force fields can have errors in the range of ~10 kJ/mol for conformational transition state energies, more advanced computational methods can provide greater accuracy. acs.org The systematic analysis of reaction mechanisms for related systems, such as the aminolysis of activated esters, has been successfully performed at high levels of theory (DLPNO-CCSD(T)), demonstrating the power of modern computational tools to predict reactivity even in large molecular systems. researchgate.net

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|---|

| tandfonline.comacs.org-Sigmatropic Rearrangement | Sulfinamide-Ynamide Adduct | DFT (B3LYP-D3) | 9.4 | d-nb.info |

| Aminolysis (Concerted Mechanism) | N-hydroxysuccinimide acetate (B1210297) + methylamine | DLPNO-CCSD(T) | 20.3 | researchgate.net |

| Conformational Interconversion | N-acetyl-L-alanine-N-methylamide | MP2/6-31G** | 0.5 - 15.0 (varies by transition) | acs.org |

Future Perspectives and Emerging Research Directions

Bioinspired and Biocatalytic Approaches to N-Benzyl-Boc-DL-alanine Synthesis

The quest for greener and more selective chemical transformations has increasingly turned to nature for inspiration. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising alternative to traditional synthetic methods, which often rely on harsh conditions and heavy metal catalysts. Enzymes operate under mild conditions with high stereo- and regioselectivity, making them ideal for the synthesis of chiral molecules like amino acid derivatives.

Recent advances in protein engineering and directed evolution are expanding the toolbox of biocatalysts available for synthetic chemistry. nih.gov For the synthesis of this compound, several classes of enzymes are of particular interest. Transaminases, for instance, are used for the asymmetric synthesis of chiral amines from prochiral ketones. cdthchem.com An engineered transaminase could potentially be used to install the amino group on a suitable keto-acid precursor with high enantioselectivity. Another approach involves enzymes like Candida antarctica lipase (B570770) B (CALB), a robust hydrolase that has been used in continuous flow processes for the derivatization and purification of carbamate (B1207046) products. Such an enzyme could be employed for the selective protection or modification steps in the synthesis.

Furthermore, chemoenzymatic strategies, which combine chemical and enzymatic steps, are gaining traction. For example, a chemical step might be used to introduce the benzyl (B1604629) group, followed by an enzymatic step for the highly selective introduction of the Boc protecting group. Research has shown that the benzyl ester group of amino acid monomers can enhance substrate affinity and broaden the substrate specificity of enzymes like papain in chemoenzymatic polymerization, a principle that could be applied to the synthesis of the monomer itself. acs.org The development of these bioinspired routes hinges on screening large enzyme libraries and tailoring enzyme active sites through directed evolution to accommodate non-natural substrates. nih.gov

| Biocatalytic Strategy | Potential Application in this compound Synthesis | Key Advantages |

| Transaminases | Asymmetric synthesis of the chiral amine from a keto-acid precursor. | High stereoselectivity, mild reaction conditions. |

| Lipases (e.g., CALB) | Selective protection/deprotection steps or purification via derivatization. | Robustness, compatibility with flow chemistry. |

| Amino Acid Dehydrogenases | Reductive amination of α-keto acids to produce the core amino acid. | High enantioselectivity, use of soluble substrates. |

| Chemoenzymatic Synthesis | Combination of chemical (e.g., benzylation) and enzymatic (e.g., Boc protection) steps. | Optimizes efficiency and selectivity for each step. |

Applications in Material Science and Supramolecular Chemistry

Protected amino acids are increasingly recognized as versatile building blocks for advanced materials. Their inherent chirality, biocompatibility, and ability to form hydrogen bonds make them ideal for creating polymers and self-assembling systems with unique properties. rsc.org this compound, with its combination of a bulky hydrophobic benzyl group and a protected amine, is a candidate for incorporation into novel biomaterials.

In polymer science, N-protected amino acids can be converted into N-carboxyanhydride (NCA) monomers for ring-opening polymerization to create polyamino acids. sigmaaldrich.com These polymers can adopt ordered secondary structures like α-helices and β-sheets, forming materials for applications such as drug delivery and tissue engineering. nih.gov The N-benzyl group in a polymer derived from this compound would be expected to increase the hydrophobicity and influence the polymer's self-assembly into nanoparticles, micelles, or hydrogels.

In supramolecular chemistry, the focus is on the spontaneous assembly of molecules into ordered structures through non-covalent interactions. Boc-protected dipeptides have been shown to self-assemble into well-defined nanostructures, such as parallel β-sheets. researchgate.net The specific structure of this compound could be exploited to design new peptide amphiphiles that self-assemble into nanotubes, vesicles, or fibers. jove.com The interplay between the hydrogen bonding capabilities of the carbamate and carboxylic acid groups, along with the π-stacking potential of the benzyl group, could be harnessed to create complex and functional supramolecular architectures.

Development of Sustainable and Green Synthetic Protocols

For the synthesis of N-protected amino acids like this compound, several green strategies are being explored. One promising area is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. Propylene (B89431) carbonate, for example, has been demonstrated as a green polar aprotic solvent that can replace dichloromethane (B109758) and DMF in both solution- and solid-phase peptide synthesis involving Boc/benzyl protecting groups. wikipedia.org Another innovative approach is the use of mechanochemistry, where reactions are carried out by grinding solids together in a ball mill, often without any solvent. acs.org This solvent-free methodology has been successfully applied to prepare Boc-, Z-, and Fmoc-N-protected amino acids in excellent yields. acs.org

| Green Chemistry Approach | Application to this compound Synthesis | Key Benefit |

| Green Solvents | Using solvents like propylene carbonate or water instead of traditional organic solvents. | Reduced toxicity and environmental waste. wikipedia.org |

| Mechanochemistry | Solvent-free synthesis of the protected amino acid using a ball mill. | Elimination of solvent waste, potential for improved reaction efficiency. acs.org |

| Catalytic N-Alkylation | Direct benzylation of the amino acid using benzyl alcohol and a catalyst. | High atom economy, water as the only byproduct. nih.gov |

| Flow Chemistry | Continuous synthesis in microreactors. | Improved safety, control, and efficiency; reduced waste. analytica-world.com |

High-Throughput Screening for Novel Chemical Transformations

The discovery of new reactions and the optimization of existing ones are traditionally time-consuming, labor-intensive processes. High-throughput experimentation (HTE) has emerged as a transformative approach, enabling chemists to perform and analyze hundreds or thousands of reactions in parallel. sigmaaldrich.comacs.org This methodology is particularly well-suited for accelerating the discovery of novel transformations involving this compound and for optimizing its synthesis.

Automated robotic platforms can prepare, run, and analyze reactions on a microscale, rapidly screening vast arrays of catalysts, reagents, and conditions. nih.govchemcatbio.org For the synthesis of this compound, HTE could be used to screen libraries of ligands and metal catalysts for the N-benzylation step or to identify optimal bases and solvents for the Boc-protection step. researchgate.net This approach can uncover novel and more efficient reaction conditions that would be missed by traditional, one-at-a-time experimentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.